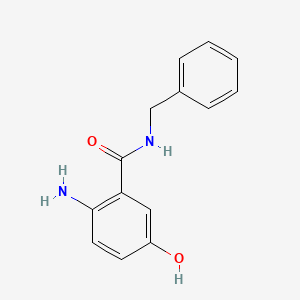

2-amino-N-benzyl-5-hydroxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-benzyl-5-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c15-13-7-6-11(17)8-12(13)14(18)16-9-10-4-2-1-3-5-10/h1-8,17H,9,15H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJDITJFVEVGBSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301528-54-1 | |

| Record name | 2-amino-N-benzyl-5-hydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-amino-N-benzyl-5-hydroxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-N-benzyl-5-hydroxybenzamide is a molecule of interest in medicinal chemistry and drug development due to its structural motifs, which are present in a variety of biologically active compounds. This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound, including detailed experimental protocols, data presentation, and workflow visualizations. The synthesis of this molecule presents a unique chemoselectivity challenge due to the presence of three reactive functional groups: an amino group, a hydroxyl group, and a carboxylic acid. This guide proposes a robust strategy involving the use of protecting groups to ensure the selective formation of the desired amide bond.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached from the commercially available starting material, 2-amino-5-hydroxybenzoic acid. To achieve the desired regioselectivity in the amidation reaction with benzylamine, a protection strategy for the amino and hydroxyl groups is paramount. A plausible multi-step synthesis is outlined below:

-

Protection of the Amino Group: The amino group of 2-amino-5-hydroxybenzoic acid is first protected to prevent its reaction in the subsequent amidation step. The tert-butyloxycarbonyl (Boc) group is a suitable choice due to its stability under the conditions of the subsequent reactions and its relatively mild deprotection conditions.

-

Protection of the Hydroxyl Group: Following the protection of the amino group, the phenolic hydroxyl group is protected. The benzyl (Bn) group is a suitable protecting group that can be removed under different conditions than the Boc group, allowing for orthogonal deprotection.

-

Amide Bond Formation: With the amino and hydroxyl groups protected, the carboxylic acid is activated and coupled with benzylamine to form the desired amide bond. The use of a standard coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt) is a well-established method for this transformation.

-

Deprotection: Finally, the protecting groups are removed to yield the target molecule, this compound. The benzyl group can be removed by catalytic hydrogenation, and the Boc group can be cleaved under acidic conditions.

This strategic approach ensures that the amide bond is formed exclusively at the carboxylic acid functionality, leading to a higher yield and purity of the final product.

Experimental Protocols

Step 1: Synthesis of 2-(tert-butoxycarbonylamino)-5-hydroxybenzoic acid

Methodology:

-

To a solution of 2-amino-5-hydroxybenzoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add sodium bicarbonate (2.5 eq).

-

Stir the mixture at room temperature until all solids have dissolved.

-

Add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-18 hours.

-

After completion of the reaction (monitored by TLC), acidify the mixture to pH 2-3 with a 1 M HCl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 5-(benzyloxy)-2-(tert-butoxycarbonylamino)benzoic acid

Methodology:

-

Dissolve the product from Step 1 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add potassium carbonate (2.0 eq) to the solution.

-

Add benzyl bromide (1.2 eq) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at 60 °C for 4-6 hours.

-

After completion of the reaction, pour the mixture into ice-cold water and acidify with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography.

Step 3: Synthesis of tert-butyl (4-(benzylcarbamoyl)-3-(benzyloxy)phenyl)carbamate

Methodology:

-

Dissolve the product from Step 2 (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) to the cooled solution.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add benzylamine (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 4: Synthesis of this compound

Methodology:

-

Deprotection of the Benzyl Ether:

-

Dissolve the product from Step 3 (1.0 eq) in methanol.

-

Add 10% Palladium on carbon (Pd/C) (10 mol%) to the solution.

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 4-8 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure.

-

-

Deprotection of the Boc Group:

-

Dissolve the crude product from the previous step in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

-

Stir the solution at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

The final product can be purified by recrystallization or column chromatography.

-

Data Presentation

| Step | Reactant | Product | Reagents | Solvent | Yield (%) | Purity (%) |

| 1 | 2-amino-5-hydroxybenzoic acid | 2-(tert-butoxycarbonylamino)-5-hydroxybenzoic acid | (Boc)₂O, NaHCO₃ | 1,4-dioxane/H₂O | 85-95 | >95 |

| 2 | Product of Step 1 | 5-(benzyloxy)-2-(tert-butoxycarbonylamino)benzoic acid | Benzyl bromide, K₂CO₃ | DMF | 70-80 | >95 |

| 3 | Product of Step 2 | tert-butyl (4-(benzylcarbamoyl)-3-(benzyloxy)phenyl)carbamate | Benzylamine, DCC, HOBt | DCM | 75-85 | >95 |

| 4 | Product of Step 3 | This compound | H₂, Pd/C; TFA | Methanol; DCM/TFA | 60-70 (over 2 steps) | >98 |

Note: The yield and purity data presented in this table are typical for these types of reactions and may vary depending on the specific experimental conditions and scale.

Visualization of Synthetic Pathway and Workflows

Caption: Proposed multi-step synthesis of this compound.

Caption: Detailed workflow for the DCC/HOBt mediated amide coupling reaction.

Conclusion

This technical guide outlines a feasible and robust synthetic pathway for this compound. The proposed strategy, employing a protecting group approach, addresses the inherent chemoselectivity challenges and is based on well-established and reliable organic transformations. The detailed experimental protocols and workflow visualizations provide a practical framework for researchers and scientists in the field of drug development to successfully synthesize this and structurally related molecules. Further optimization of reaction conditions may be necessary to achieve the highest possible yields and purity on a larger scale.

An In-depth Technical Guide on the Physicochemical Properties of 2-amino-N-benzyl-5-hydroxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties, a proposed synthetic route, and a discussion of the potential biological activities of 2-amino-N-benzyl-5-hydroxybenzamide. Due to the limited availability of experimental data for this specific compound, this guide also includes data from closely related analogs, namely 2-amino-N-benzylbenzamide and N-benzyl-2-hydroxybenzamide, to offer a comparative context. The information is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, highlighting areas where further investigation is warranted.

Introduction

This compound belongs to the benzamide class of compounds, a versatile scaffold known for a wide range of biological activities. The presence of the amino, hydroxyl, and benzyl groups suggests potential for diverse chemical interactions and biological targets. This document collates the available predicted and experimental data to facilitate further research into its therapeutic potential.

Physicochemical Properties

Direct experimental data for this compound is scarce. The following tables summarize the available predicted data for the target compound and experimental data for its close structural analogs.

Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄N₂O₂ | PubChem |

| Molecular Weight | 242.27 g/mol | PubChem |

| XlogP (Predicted) | 2.2 | PubChemLite[1] |

| Monoisotopic Mass | 242.10553 Da | PubChemLite[1] |

Experimental Physicochemical Properties of Related Compounds

For comparative purposes, the experimental data for 2-amino-N-benzylbenzamide (lacking the 5-hydroxy group) and N-benzyl-2-hydroxybenzamide (lacking the 2-amino group and with the hydroxyl at position 2) are presented below.

Table 2.1: 2-amino-N-benzylbenzamide

| Property | Value | Source |

| CAS Number | 5471-20-5 | Santa Cruz Biotechnology[2] |

| Molecular Formula | C₁₄H₁₄N₂O | Santa Cruz Biotechnology[2] |

| Molecular Weight | 226.27 g/mol | PubChem[3] |

| Boiling Point | 459.7 °C at 760 mmHg | Guidechem |

| Density | 1.173 g/cm³ | Guidechem |

| Flash Point | 231.8 °C | Guidechem |

Table 2.2: N-benzyl-2-hydroxybenzamide

| Property | Value | Source |

| CAS Number | 20919-36-2 | Sigma-Aldrich[4] |

| Molecular Formula | C₁₄H₁₃NO₂ | PubChem[5] |

| Molecular Weight | 227.26 g/mol | PubChem[5] |

| Melting Point | Not Available | - |

| Solubility | Not Available | - |

Synthesis and Experimental Protocols

While a specific synthetic protocol for this compound is not detailed in the reviewed literature, a general and plausible route can be proposed based on the synthesis of related 2-aminobenzamides.[1] A common method involves the reaction of an appropriate isatoic anhydride with an amine.[1]

Proposed Synthetic Pathway

A potential synthesis of this compound could be achieved through the reaction of 6-hydroxyisatoic anhydride with benzylamine. This reaction typically proceeds via nucleophilic attack of the amine on the carbonyl group of the isatoic anhydride, followed by ring-opening and decarboxylation to yield the desired 2-aminobenzamide.

General Experimental Protocol for the Synthesis of 2-Aminobenzamides

The following is a generalized protocol based on the synthesis of similar compounds:

-

Reaction Setup: To a solution of the appropriately substituted isatoic anhydride in a suitable solvent (e.g., DMF or dioxane), an equimolar amount of the corresponding amine (in this case, benzylamine) is added.[1]

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve precipitation by the addition of water, followed by filtration. The crude product can then be purified by recrystallization from a suitable solvent or by column chromatography.[6]

-

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Melting Point Analysis: To assess purity.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Caption: Proposed experimental workflow for the synthesis and characterization of this compound.

Potential Biological Activities and Signaling Pathways

Direct studies on the biological activity and associated signaling pathways of this compound are not available in the current literature. However, the broader classes of aminobenzamides and hydroxybenzamides have been investigated for various therapeutic properties.

Antimicrobial Activity

Derivatives of 2-aminobenzamide have demonstrated notable antimicrobial activity.[1] Studies on various substituted 2-aminobenzamides have shown them to be effective against a range of bacterial and fungal strains.[1] The mechanism of action for this class of compounds is not fully elucidated but may involve the disruption of microbial cellular processes. Further investigation is required to determine if this compound shares these antimicrobial properties.

Antitumor Activity

N-hydroxybenzamides have been identified as potent histone deacetylase (HDAC) inhibitors with antitumor activities.[7] HDAC inhibitors are a class of anticancer agents that interfere with the function of HDACs, leading to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis in tumor cells. While this compound is not an N-hydroxybenzamide, the benzamide scaffold is a common feature in many anticancer compounds, suggesting that this molecule could be explored for its potential in oncology.[8]

Conclusion and Future Directions

This compound is a compound with limited characterization in the scientific literature. The predicted physicochemical properties suggest it is a small molecule with potential for drug-like characteristics. The proposed synthetic route offers a starting point for its chemical synthesis and subsequent biological evaluation.

Future research should focus on:

-

Experimental Determination of Physicochemical Properties: Obtaining experimental data for melting point, solubility, and pKa is crucial for understanding its behavior in biological systems.

-

Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized.

-

Biological Screening: The compound should be screened for a range of biological activities, with a particular focus on antimicrobial and antitumor properties, given the activities of related compounds.

-

Mechanism of Action Studies: If biological activity is confirmed, further studies will be necessary to elucidate the underlying mechanism of action and any associated signaling pathways.

This technical guide serves as a call to the scientific community to further investigate this compound, a molecule that holds potential for the development of new therapeutic agents.

References

- 1. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 2-amino-N-benzylbenzamide | C14H14N2O | CID 230755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5471-20-5 Cas No. | 2-Amino-N-benzylbenzamide | Apollo [store.apolloscientific.co.uk]

- 5. N-Benzyl-2-hydroxybenzamide | C14H13NO2 | CID 561227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Potent histone deacetylase inhibitors: N-hydroxybenzamides with antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US11548894B2 - Benzamide or benzamine compounds useful as anticancer agents for the treatment of human cancers - Google Patents [patents.google.com]

Hypothetical Mechanism of Action and Experimental Validation for 2-amino-N-benzyl-5-hydroxybenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed mechanism of action for the novel compound, 2-amino-N-benzyl-5-hydroxybenzamide, centering on its potential as a sirtuin (SIRT) inhibitor. Due to the limited publicly available data on this specific molecule, this document presents a hypothetical framework based on the known activities of structurally related benzamide compounds.[1][2] It further details a comprehensive suite of experimental protocols to rigorously test this hypothesis, providing a roadmap for the characterization of this compound's biological activity. The methodologies described herein are standard in the field of drug discovery for assessing enzyme inhibition and target engagement.

Introduction: The Benzamide Scaffold and Sirtuin Inhibition

The chemical structure of this compound features a benzamide core, a moiety present in a number of biologically active compounds, including known inhibitors of sirtuins.[1][2] Sirtuins are a class of NAD+-dependent lysine deacylases that play crucial roles in a variety of cellular processes, including gene silencing, DNA repair, metabolism, and aging.[3][4] Their dysregulation has been implicated in numerous diseases, making them attractive therapeutic targets.[2][5] Specifically, inhibitors of SIRT1 and SIRT2 have shown promise in preclinical models of cancer and neurodegenerative diseases.[1][2][6]

Given the structural similarities to known sirtuin inhibitors, we hypothesize that this compound acts by inhibiting the enzymatic activity of one or more sirtuin isoforms. The proposed mechanism involves the compound binding to the sirtuin active site, potentially competing with either the acetylated lysine substrate or the NAD+ cofactor.

Proposed Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action of this compound within a cellular context, focusing on the inhibition of a generic sirtuin (SIRT) and its downstream consequences.

Caption: Proposed inhibitory action on a sirtuin signaling pathway.

Experimental Validation

To validate the hypothesis that this compound is a sirtuin inhibitor, a tiered experimental approach is proposed, starting with in vitro biochemical assays and progressing to cell-based target engagement studies.

In Vitro Sirtuin Activity Assays

The initial step is to determine if the compound directly inhibits the enzymatic activity of purified sirtuin isoforms (e.g., SIRT1, SIRT2, SIRT3). Fluorometric assays are a common and high-throughput method for this purpose.[7][8][9]

3.1.1. Experimental Protocol: Fluorometric Sirtuin Activity Assay

This protocol is adapted from commercially available kits.[8][9][10]

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Reconstitute purified recombinant human SIRT1, SIRT2, and SIRT3 enzymes in assay buffer.

-

Prepare a stock solution of the fluorogenic substrate (e.g., a peptide containing an acetylated lysine residue adjacent to a fluorophore and a quencher).

-

Prepare a stock solution of NAD+ in assay buffer.

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer. A known sirtuin inhibitor (e.g., nicotinamide) should be used as a positive control.[8][9]

-

-

Assay Procedure (96-well plate format):

-

To each well, add the sirtuin enzyme and the test compound (or vehicle control).

-

Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.

-

Incubate the plate at 37°C for 1 hour, protected from light.

-

Stop the reaction and develop the signal by adding a developer solution (containing a protease that cleaves the deacetylated substrate, separating the fluorophore from the quencher).

-

Incubate for an additional 15 minutes at room temperature.

-

Measure the fluorescence using a microplate reader (e.g., excitation at 350-360 nm and emission at 450-465 nm).[9]

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

3.1.2. Expected Data Presentation

The quantitative data from these experiments should be summarized in a table for clear comparison of the compound's potency and selectivity.

| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) |

| This compound | Experimental Value | Experimental Value | Experimental Value |

| Nicotinamide (Control) | ~50 | ~500 | ~1000 |

Cellular Target Engagement

To confirm that this compound interacts with its target sirtuin in a cellular environment, a Cellular Thermal Shift Assay (CETSA) can be employed. CETSA is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[11][12]

3.2.1. Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is a generalized workflow for CETSA.[11][12][13]

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., a human cancer cell line known to express the target sirtuin) to ~80% confluency.

-

Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for 1-2 hours.

-

-

Thermal Challenge:

-

Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution containing protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

-

-

Protein Extraction and Analysis:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.

-

Collect the supernatant (soluble fraction) and determine the protein concentration.

-

Analyze the presence of the target sirtuin in the soluble fraction by Western blotting using a specific antibody.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blots.

-

For each treatment condition, plot the relative amount of soluble sirtuin protein as a function of temperature to generate a melting curve.

-

Determine the melting temperature (Tm) for each condition. A shift in the Tm in the presence of the compound indicates target engagement.

-

3.2.2. Visualization of CETSA Workflow

Caption: A simplified workflow for the Cellular Thermal Shift Assay.

3.2.3. Expected Data Presentation

The results of the CETSA experiment can be presented in a table summarizing the thermal shifts.

| Treatment | Target Sirtuin | Tm (°C) | ΔTm (°C) |

| Vehicle (DMSO) | SIRTx | Baseline Tm | - |

| This compound | SIRTx | Experimental Tm | Calculated Shift |

Conclusion

The proposed mechanism of action for this compound as a sirtuin inhibitor provides a testable hypothesis grounded in the established activities of structurally related compounds. The detailed experimental protocols for in vitro activity assays and cellular target engagement provide a clear path forward for the characterization of this novel molecule. Successful validation of this hypothesis would position this compound as a promising lead compound for further drug development efforts targeting sirtuin-mediated pathologies.

References

- 1. Design, synthesis and structure-activity relationship studies of novel sirtuin 2 (SIRT2) inhibitors with a benzamide skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sirtuin inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. epigentek.com [epigentek.com]

- 6. 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. abcam.com [abcam.com]

- 11. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 12. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Potential Biological Activities of 2-amino-N-benzyl-5-hydroxybenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential biological activities of the novel compound 2-amino-N-benzyl-5-hydroxybenzamide. While direct experimental data on this specific molecule is not extensively available in current literature, this document synthesizes findings from structurally related salicylamide and 2-aminobenzamide derivatives to predict its pharmacological profile. Drawing on analogous compounds, this guide outlines potential anticancer and antimicrobial properties, delves into possible mechanisms of action including the inhibition of the STAT3 signaling pathway and induction of ROS-mediated apoptosis, provides detailed experimental protocols for assessing these activities, and presents visual representations of relevant biological pathways and experimental workflows.

Introduction

This compound belongs to the benzamide class of compounds, which are recognized for their diverse pharmacological activities. Its core structure, a substituted benzamide, is a common scaffold in medicinal chemistry. The presence of a 2-amino group, a 5-hydroxy group (making it a salicylamide derivative), and an N-benzyl substitution suggests a potential for a range of biological interactions. This guide aims to provide a comprehensive overview of these potential activities by examining the established biological profiles of structurally similar molecules.

Predicted Biological Activities

Based on the activities of analogous compounds, this compound is predicted to exhibit the following biological properties:

-

Anticancer Activity: Salicylamide and benzamide derivatives have demonstrated significant potential as anticancer agents.[1][2]

-

Antimicrobial Activity: Several 2-aminobenzamide derivatives have shown promising activity against a range of bacterial and fungal pathogens.[3]

Quantitative Data from Structurally Similar Compounds

To provide a quantitative perspective, the following tables summarize the biological activities of various salicylamide and 2-aminobenzamide derivatives. This data can serve as a benchmark for predicting the potential potency of this compound.

Table 1: Anticancer Activity of Selected Benzamide and Salicylamide Derivatives

| Compound/Derivative Class | Cell Line | Activity Metric (IC₅₀) | Reference |

| 2-Aminobenzamide Derivatives | Various Cancer Cell Lines | Varies (µM range) | [4] |

| Salicylamide Derivatives | Various Cancer Cell Lines | Varies (µM range) | [5] |

| 2-Amino-1,4-naphthoquinone-benzamides | MDA-MB-231 | 0.4 µM | [6] |

| 2-Aminobenzothiazole Derivatives | HCT116 | 6.43 ± 0.72 µM | [7] |

Table 2: Antimicrobial Activity of Selected 2-Aminobenzamide Derivatives

| Compound/Derivative Class | Microorganism | Activity Metric (MIC) | Reference |

| 2-Amino-N-hydroxybenzamide Derivatives | Bacillus subtilis | 14.4 ± 0.12 µg/mL | |

| 2-Amino-N-hydroxybenzamide Derivatives | Escherichia coli | 16.2 ± 0.06 µg/mL | |

| 2-Amino-N-hydroxybenzamide Derivatives | Candida albicans | 15.8 ± 0.24 µg/mL | |

| N-Benzamide Derivatives | B. subtilis | 6.25 µg/mL | [2] |

| N-Benzamide Derivatives | E. coli | 3.12 µg/mL | [2] |

Potential Mechanisms of Action

Anticancer Activity

The Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that, when constitutively activated, plays a crucial role in tumor cell proliferation, survival, and metastasis.[8] Several salicylamide derivatives have been identified as inhibitors of STAT3 dimerization, a critical step for its activation.[5] It is plausible that this compound could also interfere with this pathway.

Many anticancer compounds exert their effects by increasing the levels of reactive oxygen species (ROS) within cancer cells.[9] Elevated ROS can lead to oxidative stress, mitochondrial dysfunction, and ultimately, programmed cell death (apoptosis).[10] Benzamide derivatives have been shown to induce apoptosis through this mechanism.[11]

Experimental Protocols

The following are detailed protocols for assessing the potential biological activities of this compound.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Activity: Broth Microdilution MIC Assay

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16][17][18][19]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

This compound (dissolved in a suitable solvent)

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

-

Microplate reader or visual inspection

Procedure:

-

Prepare Compound Dilutions: Prepare serial twofold dilutions of this compound in the broth medium directly in the 96-well plate.

-

Inoculum Preparation: Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

While direct experimental evidence is pending, the analysis of structurally related compounds strongly suggests that this compound holds significant promise as a potential anticancer and antimicrobial agent. The proposed mechanisms of action, including STAT3 inhibition and induction of ROS-mediated apoptosis, provide a solid foundation for future investigations. The experimental protocols detailed in this guide offer a clear roadmap for the systematic evaluation of this compound. Further research, including synthesis, in vitro screening, and in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. nanobioletters.com [nanobioletters.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of new N-Arylbenzamides as STAT3 Dimerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamscience.com [benthamscience.com]

- 9. Novel derivative of aminobenzenesulfonamide (3c) induces apoptosis in colorectal cancer cells through ROS generation and inhibits cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Crebanine induces ROS-dependent apoptosis in human hepatocellular carcinoma cells via the AKT/FoxO3a signaling pathway [frontiersin.org]

- 11. New benzo(b)thiophenesulphonamide 1,1-dioxide derivatives induce a reactive oxygen species-mediated process of apoptosis in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchhub.com [researchhub.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 19. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogs and Derivatives of 2-amino-N-benzyl-5-hydroxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document focuses on the structural analogs and derivatives of 2-amino-N-benzyl-5-hydroxybenzamide due to the limited availability of published scientific literature on the core compound itself. The information presented herein is a consolidation of findings on structurally similar molecules and should be interpreted within that context.

Introduction

Benzamide and its derivatives represent a significant class of compounds in medicinal chemistry, exhibiting a wide array of biological activities. The core structure, characterized by a benzene ring attached to an amide group, serves as a versatile scaffold for the development of therapeutic agents. Modifications to this core, including the introduction of amino, hydroxyl, and benzyl groups, can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to the structural analogs of this compound, a molecule of interest in drug discovery. The exploration of these analogs offers valuable insights into the structure-activity relationships (SAR) within this chemical class and highlights their potential as antimicrobial, anticancer, and anti-inflammatory agents.

Core Structure and Analogs

The core structure of this compound features a benzamide backbone with three key functional groups: a primary amine at the 2-position, a benzyl group attached to the amide nitrogen, and a hydroxyl group at the 5-position. The analogs discussed in this guide share significant structural similarity, primarily variations in the substitution pattern on the benzamide ring and the nature of the N-substituent.

Key Structural Analogs Investigated:

-

N-Benzoyl-2-hydroxybenzamides: These analogs lack the 2-amino group but retain the N-benzyl and a hydroxyl group (at the 2-position).

-

2-Aminobenzamide Derivatives: These compounds maintain the 2-amino-benzamide core but feature different N-substituents.

-

N-Benzylbenzamides: This broader class explores various substitutions on both the benzoyl and benzyl rings.

Synthesis of Structural Analogs

The synthesis of benzamide derivatives typically involves the coupling of a carboxylic acid or its activated derivative with an amine. The specific protocols vary depending on the desired substitutions.

General Synthesis of N-Benzoyl-2-hydroxybenzamides

A common method for synthesizing N-benzoyl-2-hydroxybenzamides involves the reaction of salicylamide with a substituted benzoyl chloride.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve salicylamide (1 equivalent) in pyridine.

-

Acylation: Add the desired substituted benzoyl chloride (1.1 equivalents) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-benzoyl-2-hydroxybenzamide.

General Synthesis of 2-Aminobenzamide Derivatives

The synthesis of 2-aminobenzamide derivatives can be achieved through the amidation of isatoic anhydride with a primary amine.

Experimental Protocol:

-

Reaction Setup: Suspend isatoic anhydride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

-

Amine Addition: Add the desired primary amine (1.2 equivalents) to the suspension.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction can be gently heated to facilitate completion if necessary.

-

Work-up: Pour the reaction mixture into water to precipitate the product.

-

Isolation: Collect the solid by filtration, wash thoroughly with water, and dry.

-

Purification: Recrystallize the crude product from an appropriate solvent to obtain the pure 2-amino-N-substituted benzamide.

Biological Activities and Quantitative Data

The structural analogs of this compound have been investigated for a range of biological activities. The following sections summarize the key findings and present available quantitative data in tabular format.

Antimicrobial Activity

Several N-benzoyl-2-hydroxybenzamide and other benzamide derivatives have demonstrated promising activity against various bacterial and fungal strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Benzamide Analogs

| Compound ID | Analog Class | Test Organism | MIC (µg/mL) | Reference |

| Compound A | N-Benzoyl-2-hydroxybenzamide | Staphylococcus aureus | 12.5 | [1] |

| Compound B | N-Benzoyl-2-hydroxybenzamide | Bacillus subtilis | 25 | [1] |

| Compound C | 2-Aminobenzamide Derivative | Escherichia coli | 50 | |

| Compound D | 2-Aminobenzamide Derivative | Aspergillus fumigatus | 12.5 |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) in a suitable broth medium.

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

Derivatives of N-benzylbenzamide have been explored for their potential as anticancer agents, with some compounds showing significant antiproliferative effects.

Table 2: In Vitro Anticancer Activity of Selected N-Benzylbenzamide Analogs

| Compound ID | Analog Class | Cancer Cell Line | IC50 (µM) | Reference |

| Compound E | N-Benzylbenzamide | HCT-116 (Colon) | 5.2 | |

| Compound F | N-Benzylbenzamide | MCF-7 (Breast) | 8.7 | |

| Compound G | Salinomycin N-Benzyl Amide | A549 (Lung) | 1.5 |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Anti-inflammatory Activity

Certain benzamide derivatives have been shown to modulate inflammatory pathways, suggesting their potential as anti-inflammatory agents. The primary mechanisms investigated involve the inhibition of soluble epoxide hydrolase (sEH) and modulation of peroxisome proliferator-activated receptor gamma (PPARγ).

Table 3: Anti-inflammatory Activity of a Dual sEH/PPARγ Modulator

| Compound ID | Analog Class | Target | IC50 / EC50 (µM) | Reference |

| 14c | N-Benzylbenzamide | sEH | 0.3 (IC50) | |

| 14c | N-Benzylbenzamide | PPARγ | 0.3 (EC50) |

Signaling Pathways and Mechanistic Visualizations

The biological activities of these benzamide analogs are mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

NF-κB Signaling Pathway in Inflammation

Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB signaling pathway, which plays a central role in the inflammatory response.

PPARγ Signaling Pathway

PPARγ is a nuclear receptor that plays a key role in lipid metabolism and inflammation. Its activation by ligands, including some N-benzylbenzamide derivatives, leads to the transcription of target genes.

Soluble Epoxide Hydrolase (sEH) Pathway

Inhibition of sEH prevents the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs), thereby promoting their beneficial effects.

References

An In-depth Technical Guide to 2-amino-N-benzyl-5-hydroxybenzamide (CAS: 301528-54-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-amino-N-benzyl-5-hydroxybenzamide (CAS: 301528-54-1), a substituted benzamide of interest in medicinal chemistry. Due to the limited publicly available data on this specific molecule, this document leverages information from structurally similar compounds, particularly 2-aminobenzamides and salicylanilides, to project its physicochemical properties, potential biological activities, and likely mechanisms of action. This guide includes a proposed synthetic route with detailed experimental protocols, tabulated data for key properties, and visualizations of the synthetic workflow and a potential antimicrobial mechanism of action to serve as a foundational resource for researchers.

Introduction

This compound is a small molecule belonging to the benzamide class of compounds. Its structure, featuring a 2-amino group, a 5-hydroxy group on the benzoyl ring, and an N-benzyl substitution on the amide, suggests potential for diverse biological activities. The 2-aminobenzamide core is a recognized pharmacophore found in a variety of therapeutic agents, while the phenolic hydroxyl group and benzyl moiety can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. While specific research on this compound is scarce, the broader family of substituted benzamides has been explored for applications ranging from antimicrobial to antithrombotic and enzyme inhibition activities.

Physicochemical Properties

Quantitative data for this compound is not widely published. The following table summarizes its known and predicted properties.

| Property | Value | Source |

| CAS Number | 301528-54-1 | Public Record |

| Molecular Formula | C₁₄H₁₄N₂O₂ | Public Record |

| Molecular Weight | 242.27 g/mol | Public Record |

| Appearance | Solid (predicted) | Analog Data |

| Melting Point | Not Determined | - |

| Boiling Point | Not Determined | - |

| Solubility | Poorly soluble in water (predicted) | Analog Data |

| XlogP (predicted) | 2.2 | Computed |

| Hydrogen Bond Donors | 3 | Computed |

| Hydrogen Bond Acceptors | 3 | Computed |

Synthesis and Experimental Protocols

A plausible synthetic route for this compound can be proposed based on established methodologies for analogous compounds, such as the reaction of an activated carboxylic acid with an amine. A likely starting material is 2-amino-5-hydroxybenzoic acid.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process: activation of the carboxylic acid and subsequent amidation.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is adapted from general procedures for the synthesis of N-substituted benzamides.

Objective: To synthesize this compound from 2-amino-5-hydroxybenzoic acid.

Materials:

-

2-amino-5-hydroxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

Benzylamine

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or other suitable base

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Acid Chloride Formation:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-amino-5-hydroxybenzoic acid (1 equivalent).

-

Add anhydrous DCM as the solvent.

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred suspension.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-amino-5-hydroxybenzoyl chloride. This intermediate is typically used immediately in the next step.

-

-

Amidation:

-

Dissolve the crude acyl chloride in anhydrous DCM in a separate flask.

-

In another flask, dissolve benzylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

-

Cool the benzylamine solution in an ice bath.

-

Add the acyl chloride solution dropwise to the stirred benzylamine solution.

-

After the addition is complete, allow the reaction to stir at room temperature overnight.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Potential Biological Activities

While no specific biological data exists for this compound, its structural similarity to salicylanilides and other 2-aminobenzamides suggests potential antimicrobial properties. The following table summarizes the activity of a closely related compound, 2-amino-N-(4-methoxyphenyl)benzamide, which shares the same molecular formula.

Table of Antimicrobial Activity for a Structurally Related Compound (Data for 2-amino-N-(4-methoxyphenyl)benzamide)

| Organism | Type | Activity |

| Staphylococcus aureus | Gram-positive Bacteria | Moderate |

| Bacillus subtilis | Gram-positive Bacteria | Moderate |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Moderate |

| Escherichia coli | Gram-negative Bacteria | Moderate |

| Aspergillus fumigatus | Fungus | Good |

| Candida albicans | Fungus | Moderate |

Potential Mechanism of Action

The mechanism of action for this compound is unknown. However, based on the well-studied class of salicylanilides, a potential antimicrobial mechanism involves the disruption of the proton motive force (PMF) across the bacterial cell membrane. Salicylanilides can act as protonophores, transporting protons across the membrane and dissipating the electrochemical gradient. This uncouples oxidative phosphorylation from ATP synthesis, leading to energy depletion and eventual cell death.

Proposed Protonophore Mechanism of Action

Caption: Proposed mechanism of antimicrobial action via proton motive force disruption.

This proposed mechanism suggests that this compound could shuttle protons from the high-concentration exterior of the bacterial membrane to the interior, bypassing ATP synthase. This would disrupt the essential proton gradient required for cellular energy production.[1][2][3]

Conclusion

This compound is a molecule with potential for biological activity, likely in the antimicrobial domain, based on the established profiles of its structural relatives. This guide provides a foundational framework for researchers interested in this compound by proposing a viable synthetic route, outlining key physicochemical properties, and suggesting a plausible mechanism of action. Further empirical research is necessary to validate these hypotheses and fully elucidate the therapeutic potential of this specific molecule.

References

- 1. Salicylanilide ester prodrugs as potential antimicrobial agents--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Studies of 2-amino-N-benzyl-5-hydroxybenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical overview of the compound 2-amino-N-benzyl-5-hydroxybenzamide. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally similar compounds and predictive models to detail its synthesis, potential biological activities, and mechanisms of action. This guide is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of this and related benzamide derivatives. All quantitative data presented herein is derived from in-silico predictions and should be interpreted as theoretical estimates.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C14H14N2O2 Molecular Weight: 242.27 g/mol

Table 1: In-Silico Predicted Physicochemical Properties

| Property | Predicted Value |

| LogP | 1.8 |

| Aqueous Solubility | -2.5 (log(mol/L)) |

| pKa (most acidic) | 9.5 |

| pKa (most basic) | 3.2 |

| Polar Surface Area | 78.5 Ų |

| Number of Rotatable Bonds | 3 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 3 |

Data generated from in-silico prediction tools.

Proposed Synthesis

While a specific protocol for the synthesis of this compound is not available in the current literature, a plausible synthetic route can be proposed based on established organic chemistry principles and published methods for similar compounds. The proposed synthesis involves a two-step process starting from commercially available 2-amino-5-hydroxybenzoic acid.

Experimental Protocol: Proposed Synthesis

Step 1: Activation of 2-amino-5-hydroxybenzoic acid

-

To a solution of 2-amino-5-hydroxybenzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.1 eq) and a base like triethylamine (1.2 eq).

-

Stir the reaction mixture at room temperature for 30 minutes to an hour to form the activated ester.

Step 2: Amide Bond Formation

-

To the activated ester solution from Step 1, add benzylamine (1.1 eq).

-

Continue stirring the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).

-

Wash the filtrate with a mild acid (e.g., 1M HCl) and a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted starting materials and byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

An In-depth Technical Guide to the Spectroscopic Analysis of 2-amino-N-benzyl-5-hydroxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-N-benzyl-5-hydroxybenzamide is a molecule of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active compounds. Spectroscopic analysis is crucial for the unambiguous identification, purity assessment, and structural elucidation of such molecules. This guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

Due to the absence of experimental data, the following tables outline the predicted chemical shifts for ¹H and ¹³C NMR, characteristic IR absorption bands, and expected mass-to-charge ratios in mass spectrometry. These predictions are based on the analysis of its constituent functional groups and data from analogous structures.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H (C3, C4, C6) | 6.5 - 7.5 | m | - |

| Benzyl-CH₂ | ~4.5 | d | ~6 |

| Benzyl-Aromatic-H | 7.2 - 7.4 | m | - |

| Amide-NH | 8.0 - 8.5 | t | ~6 |

| Amine-NH₂ | 4.0 - 5.0 | br s | - |

| Hydroxyl-OH | 9.0 - 10.0 | br s | - |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | 165 - 170 |

| C-OH (C5) | 150 - 155 |

| C-NH₂ (C2) | 140 - 145 |

| Benzyl-Aromatic-C | 127 - 138 |

| Aromatic-C (C1, C3, C4, C6) | 115 - 130 |

| Benzyl-CH₂ | 40 - 45 |

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Phenolic) | 3200 - 3600 | Broad, Strong |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Sharp (doublet) |

| N-H Stretch (Amide) | ~3300 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| N-H Bend (Amide II) | 1510 - 1570 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

| C-O Stretch (Phenolic) | 1150 - 1250 | Strong |

Table 4: Predicted Mass Spectrometry Data

| Ionization Mode | Adduct | Predicted m/z |

| ESI+ | [M+H]⁺ | 243.11 |

| ESI+ | [M+Na]⁺ | 265.09 |

| ESI- | [M-H]⁻ | 241.10 |

M (Molecular Weight) = 242.27 g/mol

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[1] DMSO-d₆ is often preferred for compounds with exchangeable protons (OH, NH) as it slows down the exchange rate.

-

Transfer the solution to a clean, dry 5 mm NMR tube.[1]

-

Ensure the solution is homogeneous; gentle vortexing or sonication can be applied if necessary.[1]

-

-

¹H NMR Spectroscopy Protocol:

-

The experiment is typically run on a 400 or 500 MHz spectrometer.[2][3][4]

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to ensure homogeneity.

-

A standard one-pulse sequence is used for acquisition.

-

Data is typically acquired over a spectral width of 0-12 ppm.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]

-

-

¹³C NMR Spectroscopy Protocol:

-

A higher concentration of the sample (20-50 mg) may be required.[1]

-

The experiment is performed on the same spectrometer, tuning the probe to the ¹³C frequency (e.g., 100 or 125 MHz).[2][3][4]

-

A proton-decoupled pulse sequence is used to simplify the spectrum and enhance signal-to-noise.

-

A wider spectral width (e.g., 0-220 ppm) is necessary.[5]

-

A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.[6]

-

Mix the sample thoroughly with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr).[6][7]

-

Place the mixture into a pellet die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.[6]

-

-

FT-IR Spectroscopy Protocol:

-

Place the prepared sample (ATR unit or KBr pellet in a holder) into the sample compartment of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the low µM to pM range) in a suitable solvent system, such as methanol, acetonitrile, or a mixture with water.[8]

-

The solvent should be volatile and compatible with the chosen ionization technique.

-

-

Electrospray Ionization (ESI) Mass Spectrometry Protocol:

-

The analysis is performed on an ESI-MS instrument, which can be coupled to a liquid chromatography (LC) system for online separation if needed.[9]

-

The sample solution is introduced into the ESI source via direct infusion or from the LC column at a low flow rate (µL/min).[10]

-

A high voltage (typically 3-5 kV) is applied to the ESI needle to generate a fine spray of charged droplets.[9]

-

The droplets desolvate, leading to the formation of gas-phase ions of the analyte.[8]

-

The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Spectra are acquired in either positive or negative ion mode to detect protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species, respectively.

-

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Workflow for Fourier-Transform Infrared (FT-IR) spectroscopy.

Caption: Workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. jascoinc.com [jascoinc.com]

- 8. phys.libretexts.org [phys.libretexts.org]

- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electrospray ionization mass spectrometry [bio-protocol.org]

Methodological & Application

Application Notes and Protocols for 2-amino-N-benzyl-5-hydroxybenzamide

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2-amino-N-benzyl-5-hydroxybenzamide is a novel small molecule with potential applications in modulating key cellular signaling pathways. Its chemical structure suggests possible interactions with enzymes that utilize nicotinamide adenine dinucleotide (NAD+), such as the sirtuin (SIRT) family of protein deacylases. Sirtuins are critical regulators of metabolism, DNA repair, and inflammation, making them attractive therapeutic targets for a range of diseases, including metabolic disorders, neurodegeneration, and cancer.

These application notes provide detailed protocols for investigating the in vitro effects of this compound on sirtuin activity and cellular NAD+ levels. The following sections describe a fluorometric assay to determine the inhibitory potential of the compound against SIRT1 and a cell-based bioluminescent assay to assess its impact on the intracellular NAD+/NADH ratio.

Hypothetical Signaling Pathway

The diagram below illustrates the central role of NAD+ in cellular metabolism and its consumption by enzymes like sirtuins. This compound is hypothesized to inhibit sirtuin activity, thereby preserving the NAD+ pool and modulating downstream cellular processes.

Caption: Hypothetical mechanism of this compound.

In Vitro Sirtuin Activity Assay

This protocol describes a fluorometric assay to measure the inhibitory activity of this compound against human recombinant SIRT1. The assay is based on the deacetylation of a fluorogenic peptide substrate by SIRT1.

Experimental Workflow

Caption: Workflow for the in vitro SIRT1 activity assay.

Materials and Reagents

-

Recombinant Human SIRT1 (e.g., BPS Bioscience, #50012)

-

SIRT Assay Buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Fluorogenic SIRT1 Substrate (e.g., Fluor de Lys-SIRT1, Enzo Life Sciences)

-

NAD+

-

Developer Solution (e.g., containing Trichostatin A and trypsin)

-

This compound

-

Nicotinamide (Sirtuin Inhibitor Control)

-

DMSO

-

96-well black microplate

Protocol

-

Reagent Preparation:

-

Prepare a 10X stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 1 mM to 0.1 µM).

-

Dilute SIRT1 enzyme to 50 ng/µL in SIRT Assay Buffer.

-

Prepare a 100 µM fluorogenic substrate solution in SIRT Assay Buffer.

-

Prepare a 50 mM NAD+ solution in SIRT Assay Buffer.

-

-

Assay Procedure:

-

Add 40 µL of SIRT Assay Buffer to each well of a 96-well plate.

-

Add 5 µL of the 10X compound dilutions to the sample wells.

-

Add 5 µL of DMSO to the positive control wells and 5 µL of 10X nicotinamide solution to the inhibitor control wells.

-

Add 5 µL of diluted SIRT1 enzyme to all wells except the blank. Add 5 µL of assay buffer to the blank wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 5 µL of 50 mM NAD+ to all wells.

-

Incubate at 37°C for 30 minutes.

-

Add 5 µL of the 100 µM fluorogenic substrate to all wells.

-

Incubate at 37°C for another 30 minutes.

-

Stop the reaction by adding 50 µL of Developer Solution to each well.

-

Incubate at room temperature for 15 minutes, protected from light.

-

-

Data Measurement and Analysis:

-

Measure the fluorescence using a microplate reader with excitation at 350-380 nm and emission at 440-460 nm.[1]

-

Subtract the blank fluorescence value from all other values.

-

Calculate the percent inhibition using the following formula: % Inhibition = 100 x (1 - (Fluorescence of Sample / Fluorescence of Positive Control))

-

Plot the percent inhibition against the log concentration of the compound and determine the IC50 value using non-linear regression analysis.

-

Hypothetical Data

The following table summarizes the hypothetical inhibitory activity of this compound against various sirtuin isoforms.

| Sirtuin Isoform | IC50 (µM) of this compound |

| SIRT1 | 5.2 ± 0.8 |

| SIRT2 | 15.8 ± 2.1 |

| SIRT3 | 25.4 ± 3.5 |

| SIRT5 | > 100 |

Cell-Based NAD+/NADH Assay

This protocol details a method to determine the effect of this compound on total cellular NAD+ and NADH levels and their ratio using a bioluminescent assay (e.g., NAD/NADH-Glo™ Assay, Promega).[2][3]

Experimental Workflow

Caption: Workflow for the cell-based NAD+/NADH assay.

Materials and Reagents

-

HEK293 cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

This compound

-

NAD/NADH-Glo™ Assay Kit (Promega)

-

White, opaque 96-well plates

-

Cell viability assay reagent (e.g., MTT or CellTiter-Glo®)

Protocol

-

Cell Seeding:

-

Seed HEK293 cells in a white, opaque 96-well plate at a density of 10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the cells and add 100 µL of medium containing the desired concentrations of the compound or vehicle control (e.g., 0.1% DMSO).

-

Incubate for the desired time period (e.g., 24 hours).

-

-

NAD+/NADH Measurement:

-

Equilibrate the plate to room temperature for 10-15 minutes.

-

Prepare the NAD/NADH-Glo™ Detection Reagent according to the manufacturer's instructions.[3]

-

Add 100 µL of the detection reagent to each well.

-

Mix briefly on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 60 minutes.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

For parallel assessment of cell viability, treat a separate plate identically and perform an MTT or other viability assay.

-

Normalize the luminescence readings to the cell viability data to account for any cytotoxic effects of the compound.

-

To determine the NAD+/NADH ratio, follow the specific kit protocol which involves separate measurements of NAD+ and NADH after acid and base treatment of cell lysates.[4]

-

Hypothetical Data

The following table shows the hypothetical effect of 24-hour treatment with this compound on total NAD+ levels and cell viability in HEK293 cells.

| Concentration of Compound (µM) | Total NAD+ Levels (% of Control) | Cell Viability (% of Control) |

| 0 (Vehicle) | 100 ± 5 | 100 ± 4 |

| 1 | 102 ± 6 | 98 ± 5 |

| 5 | 115 ± 8 | 95 ± 6 |

| 10 | 135 ± 10 | 92 ± 7 |

| 25 | 150 ± 12 | 85 ± 8 |

| 50 | 120 ± 9 | 70 ± 9 |

These protocols and application notes provide a framework for the initial in vitro characterization of this compound. The results from these assays will help to elucidate its mechanism of action and potential as a modulator of sirtuin- and NAD+-dependent signaling pathways.

References

Application Notes and Protocols for 2-amino-N-benzyl-5-hydroxybenzamide in Cell Culture Studies

For research use only. Not for use in diagnostic procedures.

Introduction

2-amino-N-benzyl-5-hydroxybenzamide is a synthetic compound belonging to the benzamide class of molecules. While specific biological data for this exact compound is not extensively documented in publicly available literature, the benzamide scaffold is a well-established pharmacophore present in numerous compounds with diverse biological activities. Structurally related molecules, including salicylamides and 2-aminobenzamide derivatives, have demonstrated significant potential in various therapeutic areas, particularly in oncology and microbiology.

This document provides a hypothetical framework for the application of this compound in cell culture studies based on the known activities of structurally similar compounds. The provided protocols are intended to serve as a starting point for researchers to investigate the potential biological effects of this compound.

Potential Applications

Based on the activities of related benzamide derivatives, this compound could be investigated for the following applications in cell culture models:

-

Anticancer Agent: Many benzamide derivatives exhibit cytotoxic and antiproliferative effects against a range of cancer cell lines. Potential mechanisms to investigate include tubulin polymerization inhibition, histone deacetylase (HDAC) inhibition, and modulation of various signaling pathways involved in cell cycle progression and apoptosis.

-

Antimicrobial Agent: Salicylamide and other related structures have shown activity against various bacterial and fungal strains.

-

Enzyme Inhibitor: The benzamide moiety is a key feature in many enzyme inhibitors, including those targeting kinases (e.g., EGFR, VEGFR-2) and poly(ADP-ribose) polymerase (PARP).

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 301528-54-1 | Sigma-Aldrich |

| Molecular Formula | C₁₄H₁₄N₂O₂ | PubChem |

| Molecular Weight | 242.27 g/mol | PubChem |

| Appearance | Solid (predicted) | - |

| Solubility | Soluble in DMSO | General knowledge for similar compounds |

Data Presentation: Anticancer Activity of Related Benzamide Derivatives

The following table summarizes the in vitro anticancer activity of various benzamide derivatives, providing a reference for potential efficacy ranges and target cell lines for this compound.

| Compound Class | Specific Compound Example | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| o-aminobenzamide derivative | F8 | HGC-27 (undifferentiated gastric cancer) | 0.26 | Induces apoptosis, cell cycle arrest | [1] |

| 2-aminobenzophenone derivative | Compound 7 | Colo 205 (colon cancer) | <0.01 | Tubulin polymerization inhibitor | [2] |

| Salicylamide derivative | JMX0293 | MDA-MB-231 (triple-negative breast cancer) | 3.38 | STAT3 inhibitor | [3] |

| N-(2-hydroxyphenyl) acetamide | NA-2 | MCF-7 (breast cancer) | 1650 (1.65 mM) | Induces apoptosis, cell cycle arrest | [4] |

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a cancer cell line of interest.

Materials:

-

This compound

-

Selected cancer cell line (e.g., MCF-7, HCT116, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions of the compound in complete medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO at the same concentration as the highest compound concentration).

-

Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-